molecular formula C10H11NOS B8678585 2-Ethoxymethylbenzothiazole

2-Ethoxymethylbenzothiazole

Cat. No. B8678585
M. Wt: 193.27 g/mol
InChI Key: JMKFJZRSWHKKKB-UHFFFAOYSA-N
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Patent
US04485168

Procedure details

2-Aminothiophenol was reacted with an equimolar amount of ethoxyacetic acid at 110° C. for 15 hours in a sealed tube. After cooling the reaction mixture, it was neutralized with a 20% aqueous solution of sodium hydroxide, followed by an extraction with ether. Ether was driven off and the residue was then subjected to distillation under reduced pressures, thereby obtaining 2-ethoxymethylbenzothiazole (boiling point: 126°-128° C./4 mmHg; yield: 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH2:9]([O:11][CH2:12][C:13](O)=O)[CH3:10].[OH-].[Na+]>>[CH2:9]([O:11][CH2:12][C:13]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC(=O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture, it
EXTRACTION
Type
EXTRACTION
Details
followed by an extraction with ether
DISTILLATION
Type
DISTILLATION
Details
the residue was then subjected to distillation under reduced pressures

Outcomes

Product
Name
Type
product
Smiles
C(C)OCC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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